molecular formula C8H15N3 B3060761 1H-Imidazole-1-pentanamine CAS No. 78415-62-0

1H-Imidazole-1-pentanamine

Cat. No. B3060761
CAS RN: 78415-62-0
M. Wt: 153.22 g/mol
InChI Key: JDBFAMNSPLNCHO-UHFFFAOYSA-N
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Description

1H-Imidazole-1-pentanamine, also known as Histamine, is a biogenic amine that is involved in several physiological processes of the body, including the regulation of the immune system, the gastrointestinal system, and the central nervous system. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole is a nitrogen-rich heterocyclic compound. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The structures of these species are given in Fig. .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Physical And Chemical Properties Analysis

At room temperature, Histamine is a white crystalline powder that is soluble in water and alcohol. It has a melting point of 83-85°C and a boiling point of 110-111°C. It is a weakly basic compound with a pKa of approximately 9.0.

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mechanism of Action

Target of Action

1H-Imidazole-1-pentanamine, like other imidazole derivatives, interacts with a variety of targets. Imidazole is known to interact with several enzymes such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biological processes, including energy production, signal transduction, and cellular homeostasis.

Mode of Action

For instance, they can bind to the active site of an enzyme, altering its conformation and modulating its activity . The specific interactions and resulting changes would depend on the exact structure of the 1H-Imidazole-1-pentanamine and its target.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is a part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are essential components of DNA and RNA . The exact pathways affected by 1H-Imidazole-1-pentanamine would depend on its specific targets and their roles in these pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1H-Imidazole-1-pentanamine would depend on its specific targets and their roles in cellular processes. For instance, if it targets an enzyme involved in energy production, it could potentially affect the energy levels within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Imidazole-1-pentanamine. For instance, the presence of other molecules, pH levels, temperature, and other conditions can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

5-imidazol-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBFAMNSPLNCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427965
Record name 1H-Imidazole-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78415-62-0
Record name 1H-Imidazole-1-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.6 g. of sodium imidazole 59.2 g. of N-(5-bromopentyl)phthalimide and 300 ml. of dimethylformamide as stirred in an oil bath at 100° C. for 8 hours and then concentrated to remove the dimethylformamide. The residue was extracted twice with toluene and then concentrated in vacuo, giving 51.5 g. of 2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione as an oil. This oil was mixed with 8.73 ml. of hydrazine hydrate and 400 ml. of ethanol and heated on a steam bath for 3 hours. After cooling, 360 ml. of 3N hydrochloric acid was added and the mixture was refluxed for 2 hours. This mixture was filtered and the filtrate was concentrated with intermittent filtration to about 60 ml. Potassium carbonate was added to this oil which was then extracted with dichloromethane. The extract was concentrated to an oil which was distilled (Kugelrohr), giving 13.4 g. of the desired intermediate as a clear liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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